2,5-dibromohexanedioic acid

Polymer Chemistry ATRP Macroinitiator

2,5-Dibromohexanedioic acid (CAS 3479-85-4) features a symmetrical 2,5-bromine substitution enabling controlled ATRP and non-leaching flame-retardant polymers. High bromine content (52.6%) and dual carboxylic acid groups deliver reactivity unavailable from other isomers. Source this ≥98% purity bifunctional initiator to ensure reproducible synthesis of telechelic polymers and macrocycles. Request specification sheets today.

Molecular Formula C6H8Br2O4
Molecular Weight 303.93 g/mol
CAS No. 3479-85-4
Cat. No. B1266587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dibromohexanedioic acid
CAS3479-85-4
Molecular FormulaC6H8Br2O4
Molecular Weight303.93 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)Br)C(C(=O)O)Br
InChIInChI=1S/C6H8Br2O4/c7-3(5(9)10)1-2-4(8)6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)
InChIKeyKABAKEOYQZKPBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dibromohexanedioic Acid (CAS 3479-85-4) Procurement & Application Profile


2,5-Dibromohexanedioic acid, also known as 2,5-dibromoadipic acid, is a brominated dicarboxylic acid derivative of adipic acid. It is an organic compound with the molecular formula C₆H₈Br₂O₄ and a molecular weight of 303.93 g/mol [1]. This compound is characterized by a six-carbon backbone with terminal carboxylic acid groups and bromine substituents specifically at the 2- and 5-positions [2]. This specific substitution pattern makes it a versatile building block in organic synthesis, particularly as a monomer for polyurethanes and polyesters, and as a key intermediate for pharmaceuticals and agrochemicals .

Why 2,5-Dibromohexanedioic Acid Cannot Be Readily Replaced by Other Brominated Adipic Acid Derivatives


2,5-Dibromohexanedioic acid possesses a specific 2,5-substitution pattern on the adipic acid backbone that critically influences its reactivity, stereochemistry, and polymer architecture. This is a primary source of differentiation from its isomers. While other brominated derivatives like 3,4-dibromohexanedioic acid (CAS 51622-32-3) and 2,3-dibromohexanedioic acid (CAS 63905-30-6) [1] share the same molecular formula and thus have comparable bromine content for applications like flame retardancy, their different substitution positions lead to distinct spatial arrangements and reactivity profiles. These differences can fundamentally alter the properties of resulting polymers, such as chain flexibility, crystallinity, and thermal stability. Furthermore, the symmetrical nature of the 2,5-isomer makes it particularly suitable for creating well-defined linear or macrocyclic polymers when used as a bifunctional initiator [2]. Therefore, simply substituting this compound with a different isomer or a less specifically brominated analog can lead to unpredictable and often undesirable outcomes in precision synthesis and polymer performance.

Quantitative Evidence for Selecting 2,5-Dibromohexanedioic Acid Over Close Analogs


Superior Macroinitiator for Controlled Polymer Architectures vs. Unbrominated Diesters

2,5-Dibromohexanedioic acid and its ester derivatives function as efficient bifunctional initiators for Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of well-defined polymers with controlled molecular weights and architectures. In contrast, unbrominated adipic acid diesters lack the requisite carbon-bromine bonds to initiate the ATRP process. This reactivity allows for the creation of telechelic polymers and macrocyclic structures without the need for post-polymerization functionalization steps [1]. The structural symmetry of the 2,5-isomer is key to its ability to produce linear, macrocyclic, and hyperbranched polymers [2], a capability not shared by adipic acid or other asymmetric brominated isomers.

Polymer Chemistry ATRP Macroinitiator Controlled Radical Polymerization

High Stereoselectivity in Synthesis Offers a Purified Material Advantage

A reported synthetic route to 2,5-dibromoadipic acid achieves high yield and a stereoselectivity of 99% . This high stereoselectivity is a key differentiator from other brominated isomers like 2,3- and 3,4-dibromohexanedioic acid, for which such high stereocontrol is not as prominently established in the literature [1]. The ability to produce and isolate the meso or racemic form with high purity can be critical for applications requiring precise molecular recognition or ordered polymer assembly.

Stereoselective Synthesis Chiral Synthesis Polymer Precursor

Direct Use as a Flame-Retardant Monomer vs. Alternative Halogenated Monomers

2,5-Dibromohexanedioic acid is directly utilized in the creation of flame-retardant materials due to its high bromine content (52.6% Br by weight) [1]. This represents a class-level advantage over non-halogenated diacid monomers like adipic acid, which offer no intrinsic flame resistance. The specific 2,5-substitution allows it to be integrated as a comonomer into the backbone of polyesters and polyurethanes, providing inherently flame-retardant polymers without the need for leachable additives .

Flame Retardants Brominated Monomers Polymer Additives Polyesters

Purity Grade Comparison vs. Other Brominated Adipic Acid Derivatives

2,5-Dibromohexanedioic acid is commercially available in high purity grades, including 95%, 97%, and ≥98% . This availability in higher purity grades contrasts with some other brominated isomers like 2,3-dibromohexanedioic acid and 3,4-dibromohexanedioic acid, where high-purity (>97%) commercial options are less commonly listed. The availability of ≥98% purity material can be a decisive factor for applications requiring precise stoichiometry and minimal side reactions, such as in pharmaceutical intermediate synthesis .

Chemical Purity Procurement Quality Control Synthetic Intermediate

Target Application Scenarios Where 2,5-Dibromohexanedioic Acid Provides a Documented Advantage


Synthesis of Well-Defined Telechelic and Macrocyclic Polymers via ATRP

This compound is the preferred starting material for researchers and industrial chemists engaged in Atom Transfer Radical Polymerization (ATRP). Its dual alkyl bromide functionality allows it to act as a bifunctional initiator, facilitating the controlled growth of polymer chains from both ends [1]. This method is ideal for creating telechelic polymers with specific end-group functionalities or for synthesizing macrocyclic polymers through a post-polymerization cyclization step, which is significantly more challenging with mono-brominated or unbrominated initiators [2].

Development of Inherently Flame-Retardant Polyesters and Polyurethanes

Due to its high bromine content (52.6% by weight) and difunctional carboxylic acid nature, 2,5-dibromohexanedioic acid is a valuable monomer for the direct synthesis of flame-retardant polymers . Unlike additive flame retardants, this compound can be incorporated into the polymer backbone during polycondensation, creating materials with permanent, non-leaching flame resistance. This approach is particularly relevant for high-performance textiles, electronics, and construction materials where safety and durability are paramount .

Production of High-Purity Pharmaceutical and Agrochemical Intermediates

The commercial availability of 2,5-dibromohexanedioic acid in high purities (≥98%) makes it a reliable building block in multi-step organic synthesis for the pharmaceutical and agrochemical industries . The compound's symmetrical structure and dual bromine and carboxylic acid functionalities provide multiple handles for further derivatization, such as nucleophilic substitution, esterification, and amidation, enabling the construction of complex molecular architectures with defined stereochemistry .

Synthesis of Structurally Precise Building Blocks via Nucleophilic Substitution

The bromine atoms at the 2- and 5-positions are excellent leaving groups for nucleophilic substitution reactions . This reactivity allows for the systematic replacement of bromine with a wide range of nucleophiles (e.g., amines, thiols, alkoxides), enabling the synthesis of diverse functionalized diacid derivatives. This is a key step in producing specialty monomers and crosslinkers for advanced materials, where precise control over the molecular structure and functional group placement is required.

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